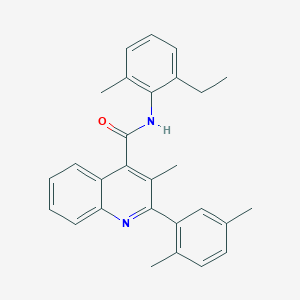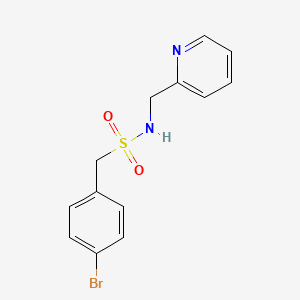![molecular formula C16H17F2N3O3S B4640750 N~1~-(3,4-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4640750.png)
N~1~-(3,4-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, including reactions such as the Bohlmann-Rahtz heteroannulation (Bagley et al., 2005) and reactions utilizing dimethylamino and phenylsulfonyl groups (Nikonov et al., 2021). These methods highlight the versatility of sulfonamide derivatives in synthesizing complex molecules.
Molecular Structure Analysis
Structural analysis of sulfonamide derivatives, such as N-(phenyl)dimethyldisulfonimide, employs techniques like X-ray diffraction and density functional theory (DFT) calculations to elucidate molecular geometries and confirm structural hypotheses (Eren et al., 2019). These studies provide insights into the molecular conformation, which is crucial for understanding the chemical reactivity and interaction capabilities of such compounds.
Chemical Reactions and Properties
Sulfonamide derivatives exhibit a range of chemical reactions, including proton tautomerism and stereoisomerism, which are influenced by their molecular structure (Pyrih et al., 2023). The ability to undergo such transformations is significant for their application in designing compounds with specific biological or chemical properties.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility and phase behavior, are often determined by their structural characteristics. Studies on compounds like N-(2-iodylphenyl)tosylamides highlight the influence of sulfonyl groups on the solubility and stability of these compounds in various solvents (Mailyan et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and potential for cycloaddition reactions, are crucial for the application of sulfonamide derivatives in organic synthesis and drug design. Research demonstrates diverse reactivity patterns, such as the [3+2] cycloaddition facilitated by sulfonyl groups, underscoring the importance of understanding these properties for chemical synthesis (Ye et al., 2014).
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c1-20(2)25(23,24)21(13-6-4-3-5-7-13)11-16(22)19-12-8-9-14(17)15(18)10-12/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOYBDMUHWWJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-1-piperazinecarboxylate](/img/structure/B4640667.png)
![5-(difluoromethyl)-4-({4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4640675.png)

![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4,5-dimethyl-2-thiophenecarboxamide](/img/structure/B4640685.png)
![5-(4-bromobenzylidene)-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4640696.png)
![N-[4-(4-morpholinyl)benzyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4640697.png)
![N-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4640700.png)
![2-ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B4640709.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4640712.png)
![5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4640728.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methyl-1H-indol-1-yl)acetamide](/img/structure/B4640736.png)

![2-(4-tert-butylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4640762.png)
![3-[(dimethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B4640776.png)